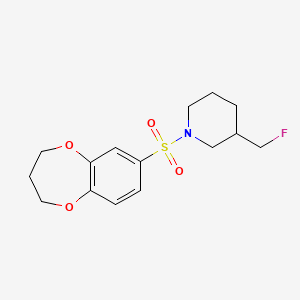
1-(difluoromethyl)-N-(2-thienylmethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-N-(2-thienylmethyl)-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-(2-thienylmethyl)-1H-pyrazol-3-amine typically involves the reaction of a pyrazole derivative with a difluoromethylating agent and a thienylmethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-(2-thienylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or thienylmethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones or aldehydes, while reduction may produce difluoromethyl alcohols or amines.
Scientific Research Applications
1-(Difluoromethyl)-N-(2-thienylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-(2-thienylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Thienylmethyl)-1H-pyrazole: Similar structure but lacks the difluoromethyl group.
1-(Difluoromethyl)-1H-pyrazole: Similar structure but lacks the thienylmethyl group.
1-(2-Thienylmethyl)-3-aminopyrazole: Similar structure but lacks the difluoromethyl group.
Uniqueness
1-(Difluoromethyl)-N-(2-thienylmethyl)-1H-pyrazol-3-amine is unique due to the presence of both the difluoromethyl and thienylmethyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C9H10ClF2N3S |
|---|---|
Molecular Weight |
265.71 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N3S.ClH/c10-9(11)14-4-3-8(13-14)12-6-7-2-1-5-15-7;/h1-5,9H,6H2,(H,12,13);1H |
InChI Key |
PIYVPZVALRFENA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12236886.png)
![N-[(4-bromo-2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12236888.png)
![2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12236895.png)
![2-[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12236899.png)

![2-[(2-Fluorophenoxy)methyl]oxolane](/img/structure/B12236907.png)
![2-Tert-butyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B12236909.png)
![2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole](/img/structure/B12236915.png)

![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B12236933.png)

![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B12236941.png)
![2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine](/img/structure/B12236943.png)
![4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-6-methylpyrimidine](/img/structure/B12236948.png)
